BenchChemオンラインストアへようこそ!

1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone

Physicochemical profiling CNS drug discovery Permeability prediction

1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone (CAS 1316225-00-9) is a synthetic small molecule featuring a 6-chloropyridine ring linked via a methylene bridge to an N-acetylazepane scaffold. Its molecular formula is C₁₄H₁₉ClN₂O (MW 266.77 g/mol), with a computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 33.2 Ų.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
CAS No. 1316225-00-9
Cat. No. B1401193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone
CAS1316225-00-9
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl
InChIInChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(6-8-17)9-13-4-5-14(15)16-10-13/h4-5,10,12H,2-3,6-9H2,1H3
InChIKeyVKSQMHRSCDXEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone (CAS 1316225-00-9) – Structural Identity and Baseline Procurement Profile


1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone (CAS 1316225-00-9) is a synthetic small molecule featuring a 6-chloropyridine ring linked via a methylene bridge to an N-acetylazepane scaffold. Its molecular formula is C₁₄H₁₉ClN₂O (MW 266.77 g/mol), with a computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 33.2 Ų [1]. The compound contains one undefined stereocenter, indicating that commercial material is racemic unless chiral separation is performed . This compound is primarily supplied as a research-grade building block, with typical catalog purity ≥98% . Its structural class places it within azepane-based heterocycles, a scaffold of interest in kinase and GPCR-targeted drug discovery .

Why 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone Cannot Be Replaced by N-Alkylsulfonyl, N-H, or Carbonyl-Bridged Azepane Analogs


The N-acetyl azepane motif in CAS 1316225-00-9 generates a distinct physicochemical and pharmacophoric profile that cannot be replicated by close structural analogs. The N-acetyl group imparts a specific LogP (2.7) and TPSA (33.2 Ų) that balance membrane permeability with solubility, a profile that would be disrupted by the more polar N-methylsulfonyl analog (CAS 1316225-09-8, TPSA ~58 Ų, predicted) . Similarly, the methylene bridge between the chloropyridine and azepane rings distinguishes this compound from the carbonyl-bridged analog WAY-620275 (CAS not found in BindingDB for this scaffold), where the electron-withdrawing carbonyl alters both conformational flexibility and hydrogen-bonding capacity . The N-H analog 1-[(6-chloropyridin-3-yl)methyl]azepane (CAS 764715-35-7) lacks the acetyl cap, introducing a basic secondary amine with different protonation states and off-target potential . These structural divergences translate into distinct molecular recognition patterns, metabolic stability, and synthetic utility—precluding generic substitution.

Quantitative Differentiation of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone Against Structural Analogs – An Evidence-Based Procurement Guide


N-Acetyl vs. N-Methylsulfonyl Azepane: TPSA-Driven Permeability and CNS Access Differentiation

The N-acetyl substitution on CAS 1316225-00-9 yields a computed TPSA of 33.2 Ų, placing it within the CNS-permeable chemical space (typically TPSA <90 Ų, with optimal CNS penetration at TPSA <60–70 Ų) [1]. In contrast, the structurally related N-methylsulfonyl analog 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane (CAS 1316225-09-8) carries a sulfonamide group that increases TPSA to an estimated ~58 Ų (calculated by fragment addition), which approaches the upper boundary for passive brain penetration and may redirect distribution toward peripheral compartments . While both compounds share the same chloropyridine-azepane core, the difference in N-capping groups produces a ~25 Ų TPSA differential that can influence CNS exposure, P-glycoprotein efflux susceptibility, and tissue distribution—factors critical for neuroscience target programs.

Physicochemical profiling CNS drug discovery Permeability prediction

Methylene Bridge vs. Carbonyl Linker: Conformational Flexibility and H-Bond Acceptor Count Differentiation

CAS 1316225-00-9 employs a methylene (–CH₂–) linker between the chloropyridine and azepane rings, whereas the analog WAY-620275 (1-[(6-chloropyridin-3-yl)carbonyl]azepane, CAS 1334031-99-0) uses a carbonyl (–C(=O)–) bridge . This difference has two quantifiable consequences: (1) The target compound has 2 hydrogen bond acceptors (HBA = 2) versus 3 for the carbonyl analog, reducing potential for non-selective H-bond interactions; (2) the methylene linker permits free rotation around the C–C bond, sampling a broader conformational ensemble, whereas the carbonyl constrains the geometry toward a planar sp² configuration [1]. Rotatable bond count is 2 for the target compound, compared with 1 for WAY-620275, indicating greater conformational adaptability. These differences become critical when optimizing for a specific binding pocket: the flexible methylene tether may access receptor conformations inaccessible to the rigid carbonyl analog.

Conformational analysis Medicinal chemistry Scaffold design

Isomeric Differentiation: 4-Substituted Azepane vs. 2-Substituted Phenyl Isomer with Identical Molecular Formula

CAS 1316225-00-9 (C₁₄H₁₉ClN₂O, MW 266.77) shares its molecular formula with the regioisomer N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide (CAS 436087-22-8), which places the chloropyridine moiety in a different connectivity: the latter features a phenyl spacer rather than a pyridine directly attached to the azepane . Despite identical elemental composition and molecular weight, these two compounds differ in their InChIKey (VKSQMHRSCDXEJX-UHFFFAOYSA-N vs. a distinct key for CAS 436087-22-8). The chromatographic retention times would differ: the target compound's computed XLogP3 of 2.7 contrasts with the isomer's predicted LogP of ~3.2 (estimated from fragment contributions), reflecting the polarity difference between the pyridine nitrogen placement and the phenyl-amide arrangement [1]. Procurement confusion between these isomers would introduce a structurally distinct compound into a discovery workflow, potentially nullifying SAR data built around the intended 4-substituted azepane scaffold.

Structural isomerism Regiochemical purity Procurement quality control

N-Acetyl Azepane vs. N-H Azepane: Basicity and Off-Target Risk Differentiation

The N-acetyl group on CAS 1316225-00-9 renders the azepane nitrogen non-basic (pKa of the conjugate acid estimated at <0, consistent with amides), whereas the N–H analog 1-[(6-chloropyridin-3-yl)methyl]azepane (CAS 764715-35-7) contains a secondary amine with an estimated pKa ~10–11 . This difference in protonation state at physiological pH (7.4) is binary: the N-acetyl compound remains neutral and uncharged, while the N–H analog exists predominantly as a protonated ammonium cation [1]. Charged amines are substrates for hERG channel binding, increasing cardiac safety risk, and for lysosomal trapping, altering intracellular distribution. The neutral N-acetyl cap eliminates these risks associated with the basic amine, potentially improving the safety and pharmacokinetic profile if the compound is advanced toward in vivo studies.

Amine basicity Off-target pharmacology Medicinal chemistry optimization

Purity Benchmarking: Vendor-Supplied Purity ≥98% vs. 95–97% Industry Standard for Building Blocks

Multiple vendors list CAS 1316225-00-9 at ≥98% purity (HPLC), including Leyan (Cat. 1620285, 98%) and ChemScene (Cat. CS-0549624, ≥98%) . The industry threshold for research-grade building blocks commonly ranges from 95% to 97% . The ≥98% specification for this compound, when verified by the supplier's certificate of analysis, reduces the maximum total impurity burden to ≤2%, compared with up to 5% for a 95%-purity benchmark. This 1.5–3% absolute purity differential translates to fewer confounding peaks in biological assays, more reliable SAR interpretation, and reduced risk of impurity-driven false positives in high-throughput screening.

Chemical purity Procurement quality control Building block standards

Application Scenarios Where 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone Provides Measurable Benefits Over Analogs


CNS-Penetrant Kinase or GPCR Probe Design: Leveraging Low TPSA (33.2 Ų) for Brain Exposure

Programs targeting CNS kinases or GPCRs where free brain concentration is a key optimization parameter should prioritize this N-acetyl azepane over the N-methylsulfonyl analog (CAS 1316225-09-8). The TPSA of 33.2 Ų, as documented in PubChem [1], lies well within the CNS-permeable chemical space, whereas the sulfonamide analog's higher TPSA (~58 Ų) may restrict passive diffusion across the blood-brain barrier. Using this compound as a core scaffold, rather than the sulfonamide, maximizes the probability of achieving target-engagement levels in the CNS compartment without requiring transporter-mediated uptake.

Flexible Scaffold Optimization for Induced-Fit Binding Pockets

For targets where an induced-fit binding mechanism or a flexible binding pocket is suspected, the methylene-bridged azepane scaffold offers two rotatable bonds versus the single rotatable bond in the carbonyl-linked analog WAY-620275 [1]. This additional degree of rotational freedom allows the chloropyridine ring to sample a wider range of dihedral angles, potentially accommodating pocket plasticity that the rigid carbonyl analog cannot exploit. Structure-based design teams should select this compound when crystallographic or molecular dynamics data indicate a dynamic binding site.

SAR Campaigns Requiring Neutral, Non-Basic Amine Scaffolds to Mitigate hERG and Lysosomal Trapping

Lead series where hERG channel blockade or lysosomal trapping have been identified as liabilities should adopt the N-acetyl azepane scaffold over N–H or N-alkyl azepane analogs. The amide nitrogen of CAS 1316225-00-9 is non-basic (pKa < 0) and remains fully neutral at physiological pH, eliminating the cationic charge that drives hERG binding and lysosomal accumulation [1]. In contrast, the N–H analog CAS 764715-35-7 carries a protonated secondary amine (pKa ~10–11) that introduces these well-characterized safety risks . Incorporating this acetyl-protected scaffold early in a hit-to-lead program preemptively removes a common medicinal chemistry liability.

High-Purity Building Block Supply for Assay-Intensive Discovery Programs

For HTS triage, biophysical assay cascades, or fragment-based screening where impurity-driven artifacts must be minimized, procurement of CAS 1316225-00-9 at ≥98% purity from qualified vendors such as Leyan (98%) or ChemScene (≥98%) provides a measurable advantage over the 95–97% purity typical of general research building blocks [1]. The reduced impurity burden (<2% total) translates to fewer false positives in single-concentration screening and more reliable dose-response curve fitting in IC₅₀ determinations, particularly in sensitive biochemical or cell-based assays where trace impurities can confound results.

Quote Request

Request a Quote for 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.